molecular formula C19H18N2O4 B375312 Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B375312
M. Wt: 338.4 g/mol
InChI Key: UVNIIFMKAXUWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative, a class of compounds widely studied for their pharmacological and material science applications. This article compares the compound with similar derivatives, focusing on synthesis, physicochemical properties, and biological activities, drawing from diverse research findings.

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-16(18(22)24-2)17(21-19(23)20-12)13-7-6-10-15(11-13)25-14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNIIFMKAXUWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 282108-65-0), a compound belonging to the class of tetrahydropyrimidines, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H18N2O4
  • Molar Mass : 338.36 g/mol
  • Density : 1.222 g/cm³ (predicted)
  • Boiling Point : 473.8 °C (predicted)
  • pKa : 11.12 (predicted)

Biological Activity Overview

The biological activities of tetrahydropyrimidine derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects such as:

  • Antimicrobial Activity :
    • Research indicates that tetrahydropyrimidines possess significant antimicrobial properties against various bacteria and fungi. For instance, studies have shown that certain derivatives have minimal inhibitory concentrations (MICs) as low as 0.20 mg/mL against Trichophyton mentagrophytes .
  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects on several cancer cell lines including HeLa and MDA-MB-231. Notably, derivatives like compound 4b showed promising antitumor activity with significant inhibition of cell proliferation .
  • Antiviral Activity :
    • Some tetrahydropyrimidine derivatives have been evaluated for their potential as HIV integrase inhibitors. While certain compounds inhibited the strand transfer reaction in vitro with IC50 values around 0.65 µM, they did not exhibit sufficient efficacy in cellular assays .
  • Anti-inflammatory and Antioxidant Effects :
    • Tetrahydropyrimidines are also noted for their anti-inflammatory properties and ability to scavenge free radicals, contributing to their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of specific functional groups and the arrangement of substituents significantly influence its pharmacological properties:

CompoundIC50 Value (μM)Activity Type
5a6.261Radical scavenging
5g6.539Alpha-amylase inhibition
4bNot specifiedAntitumor activity
13e0.65HIV integrase inhibition

Case Studies

  • Dual Activity Evaluation :
    • A study evaluating eleven novel tetrahydropyrimidines found that compounds exhibited both antimicrobial and anticancer activities. The best-performing compounds were further analyzed for their mechanism of action and effects on the cell cycle .
  • HIV Integrase Inhibition Study :
    • The synthesis and evaluation of N-(4-fluorophenyl)-6-methyl derivatives showed promising results against HIV integrase but lacked sufficient activity in cellular models .

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity :
    • Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit promising antitumor properties. Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its viability as a lead compound in cancer therapy .
  • Antimicrobial Properties :
    • The compound has shown antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial effect positions it as a candidate for further development into new antibiotics .
  • Anti-inflammatory Effects :
    • Inflammation is a common underlying factor in many diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could have implications for treating conditions such as arthritis and other inflammatory disorders .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in tumor progression and inflammation. This inhibition can disrupt critical pathways that cancer cells rely on for growth and survival .
  • Receptor Modulation : Studies suggest that it may act on various receptors associated with inflammatory responses or tumor growth, potentially leading to reduced symptoms or tumor size .

Case Studies

Several case studies highlight the efficacy of this compound:

StudyFocus AreaFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) under 50 µg/mL.
Study CAnti-inflammatory EffectsReduced TNF-alpha production in activated macrophages by over 30%, indicating potential for treating inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve reaction yields compared to electron-withdrawing substituents (e.g., perfluorophenyl) .
  • Bulky or hydrophobic groups (e.g., 3-phenoxyphenyl) are hypothesized to enhance biological activity due to improved target binding, as seen in SAR studies .
Enzyme Inhibition
  • Thymidine Phosphorylase (TP) Inhibition :
    • Thiophen-3-yl derivative (IC₅₀ = 79.6 µM) outperforms 3,4-dimethoxyphenyl analogs (IC₅₀ = 424.1 µM), suggesting smaller heterocyclic substituents enhance TP inhibition .
    • Nitrophenyl and sulfamoylphenyl derivatives show mixed results, with IC₅₀ values ranging from 47.1 to 404.6 µM, depending on substituent electronics .
Antiproliferative and Cytotoxic Effects
  • Sulfamoylphenyl derivatives (e.g., compound 12a) exhibit potent antiproliferative activity (IC₅₀ = 258–259 °C melting point correlates with stability in biological assays) .
  • Analogs with pyridinyl or fluorophenyl groups demonstrate moderate cytotoxicity, likely due to interactions with cellular enzymes .
Antioxidant Activity
  • Furanyl-substituted DHPMs show free radical scavenging activity (e.g., IC₅₀ = 0.6 mg/mL for compound 3c), though 3-phenoxyphenyl’s bulky structure may reduce such effects compared to smaller heterocycles .

Physicochemical Properties

Solubility and Thermodynamics
  • Methyl esters with phenyl groups (e.g., methyl 6-methyl-2-oxo-4-phenyl derivatives) exhibit solubility dependent on solvent polarity, with higher entropy of mixing in isopropanol than benzene .
  • The 3-phenoxyphenyl group’s ether linkage may improve solubility in polar solvents compared to purely aromatic substituents (e.g., p-tolyl) but reduce it relative to nitro or sulfamoyl groups.
Crystallinity and Stability
  • Perfluorophenyl derivatives display high melting points (>300°C), indicating strong crystal lattice interactions, whereas methoxy-substituted analogs melt at lower temperatures (~220°C) .

Structure-Activity Relationship (SAR) Trends

Electron-Donating Groups: Methoxy and phenoxy substituents enhance analgesic and antibacterial activities by improving hydrophobicity and target binding .

Steric Effects: Bulky groups (e.g., 3-phenoxyphenyl) may hinder enzyme binding but improve selectivity for membrane-bound targets.

Hybrid Substituents : Sulfamoyl and triazolyl groups (e.g., in compound 7h) introduce secondary pharmacophores, broadening biological activity .

Preparation Methods

Acid-Catalyzed Synthesis

Traditional methods use Brønsted acids like HCl or Lewis acids (e.g., Yb(OTf)3_3) to catalyze the reaction. A representative protocol involves:

  • Reactants : 3-Phenoxybenzaldehyde (1.0 equiv), methyl acetoacetate (1.2 equiv), urea (1.5 equiv).

  • Catalyst : 10 mol% HCl in ethanol.

  • Conditions : Reflux at 80°C for 12–18 hours.

  • Yield : 60–70% after recrystallization.

Limitations : Prolonged reaction times and moderate yields due to competing side reactions.

Advanced Catalytic Systems

Phase Transfer Catalysis (PTC)

Phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems:

  • Solvent : Aqueous NaOH/organic solvent (toluene).

  • Catalyst : 15 mol% TBAB.

  • Conditions : 90°C, 6–8 hours.

  • Yield : 85–90%.

Mechanistic Advantage : TBAB facilitates hydroxide ion transfer, accelerating enolate formation and reducing side products.

Heterogeneous Catalysis

Silicotungstic acid supported on Ambelyst-15 (WSi/A15) enables solvent-free synthesis:

  • Catalyst Loading : 0.1 g/mmol.

  • Conditions : 92°C, 4–5 hours.

  • Yield : 88–92%.

Reusability : The catalyst retains 85% activity after five cycles, confirmed by hot filtration tests.

Solvent and Temperature Optimization

Solvent-Free Synthesis

Eliminating solvents improves atom economy and reduces waste:

  • Reactants : Neat mixture of aldehyde, β-ketoester, and urea.

  • Catalyst : 10 mol% L-proline methyl ester hydrochloride.

  • Conditions : 100°C, 3–4 hours.

  • Yield : 95–99%.

Key Insight : L-proline derivatives act as bifunctional organocatalysts, stabilizing intermediates via hydrogen bonding.

Low-Melting Mixture (LMM) Solvents

LMMs like citric acid-mannitol-urea (30:20:50) melt at 65°C, serving as both solvent and catalyst:

  • Conditions : 80°C, 10–12 hours.

  • Yield : 87–91%.

Advantage : The melt stabilizes the bis-ureide intermediate, enhancing cyclization efficiency.

Comparative Analysis of Methods

MethodCatalystSolventTime (h)Yield (%)
Classical AcidHClEthanol12–1860–70
Phase TransferTBABH2O/Toluene6–885–90
HeterogeneousWSi/A15Solvent-free4–588–92
Solvent-FreeL-Proline methyl esterNeat3–495–99
Low-Melting MixtureCitric acid-mannitol-ureaLMM10–1287–91

Key Trends :

  • Solvent-free and LMM methods achieve the highest yields (>90%).

  • Heterogeneous catalysts balance yield with recyclability.

Mechanistic Insights and Intermediate Isolation

Bis-Ureide Intermediate

In LMM systems, the bis-ureide intermediate (Fig. 1) is isolable, confirming a stepwise mechanism:

  • Aldehyde-Urea Condensation : Forms carbamate intermediate.

  • Enolate Addition : Methyl acetoacetate enolate attacks the electrophilic carbon.

  • Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine.

Fig. 1: Bis-ureide intermediate structure (C19H20N2O5)\text{Fig. 1: Bis-ureide intermediate structure (C}{19}\text{H}{20}\text{N}2\text{O}5\text{)}

Spectroscopic Characterization

  • 1^1H NMR : Key signals include δ 2.35 (CH3_3), δ 3.70 (COOCH3_3), and δ 6.80–7.40 (aromatic protons).

  • IR : Stretching at 1720 cm1^{-1} (ester C=O) and 1660 cm1^{-1} (pyrimidinone C=O).

Scale-Up and Industrial Feasibility

  • Batch Reactors : Solvent-free methods scale efficiently with 5–10 kg batches reported.

  • Continuous Flow : Microreactors reduce reaction time to 1–2 hours but require precise temperature control.

Cost Analysis :

  • Catalyst Contribution : Heterogeneous catalysts add $0.50–$1.00 per gram of product.

  • Solvent Savings : Solvent-free methods cut costs by 30–40% compared to traditional routes .

Q & A

Q. What are the key steps and optimized conditions for synthesizing Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The synthesis typically involves a Biginelli-like multicomponent reaction using urea/thiourea, β-ketoesters, and substituted aldehydes. Critical steps include:

  • Condensation : Reaction of 3-phenoxybenzaldehyde with methyl acetoacetate and urea under acidic conditions (e.g., HCl or acetic acid) .
  • Cyclization : Controlled heating (reflux in ethanol at 70–80°C for 6–12 hours) to form the tetrahydropyrimidine ring .
  • Purification : Recrystallization using ethanol or dichloromethane to achieve >95% purity . Key variables affecting yield (40–74% in similar derivatives) include solvent polarity, reaction time, and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core methods include:

  • 1H/13C NMR : To confirm substituent positions and ring saturation. For example, NH protons appear at δ 8.95–9.5 ppm in DMSO-d6, and aromatic protons from the 3-phenoxyphenyl group resonate at δ 6.1–7.3 ppm .
  • HRMS : Validates molecular weight (e.g., [M+Na]+ peaks at m/z 357–359) .
  • Elemental Analysis : Ensures purity (>95% C, H, N matching calculated values) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Kinase Inhibition : Measure IC50 values against targets like thymidine phosphorylase using spectrophotometric assays (e.g., inhibition of 5-fluorouracil release) .
  • Antibacterial Screening : Disk diffusion assays against S. aureus and P. aeruginosa at 50–100 µg/mL concentrations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to determine bond lengths, angles, and torsion angles. For example, the tetrahydropyrimidine ring typically adopts a half-chair conformation .
  • Refinement : Employ SHELXL for structure solution, with R-factors < 0.05 indicating high accuracy .
  • Challenges : Address disorder in the 3-phenoxyphenyl group by refining occupancy factors or applying restraints .

Q. How do substituents on the phenyl ring influence bioactivity?

Comparative SAR studies on derivatives reveal:

SubstituentIC50 (Thymidine Phosphorylase)Notes
3-Phenoxyphenyl47.1 µM (estimated)Moderate activity
Thiophen-2-yl38.1 µMEnhanced π-π stacking
4-Ethoxyphenyl59.0 µMReduced steric hindrance
Electron-withdrawing groups (e.g., -CF3) improve binding affinity by 2–3×, while bulky substituents decrease potency .

Q. How can contradictory NMR data between similar derivatives be resolved?

  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra. NH protons may shift upfield in non-polar solvents .
  • Dynamic Exchange : Use variable-temperature NMR to detect tautomerization (e.g., keto-enol equilibria affecting δ 2.1–2.6 ppm methyl signals) .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and assign ambiguous peaks .

Q. What computational methods predict binding modes to kinase targets?

  • Docking : AutoDock Vina or Glide to model interactions with thymidine phosphorylase (PDB: 4E5E). The 3-phenoxyphenyl group occupies the hydrophobic pocket, while the carboxylate forms H-bonds with Arg202 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of the ligand-protein complex .

Methodological Considerations

Q. How to optimize reaction yield when scaling up synthesis?

  • Solvent Selection : Ethanol or DMF improves solubility of intermediates compared to THF .
  • Catalysis : Lewis acids (e.g., FeCl3) reduce reaction time from 12 to 4 hours in similar derivatives .
  • Workflow : Use flow chemistry for continuous processing, minimizing decomposition of heat-sensitive intermediates .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Co-Crystallization : Add DMF or water (2:1 ratio) to stabilize the lattice .
  • Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours enhances crystal quality .

Q. How to validate purity in the presence of regioisomeric byproducts?

  • HPLC-MS : Reverse-phase C18 columns (ACN/H2O gradient) with MS detection to separate isomers .
  • 2D NMR : NOESY correlations distinguish between C4 and C6 substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.